4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde

Description

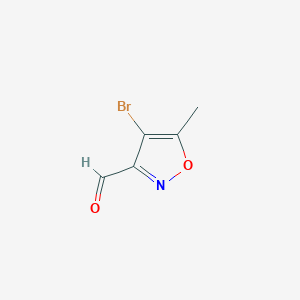

4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde (molecular formula: C₅H₄BrNO₂) is a heterocyclic compound featuring a 1,2-oxazole core substituted with bromine at position 4, a methyl group at position 5, and a formyl (aldehyde) group at position 3. Its structural identity is confirmed by the SMILES string CC1=C(C(=NO1)C=O)Br and InChIKey UUHMROGRPOLRFB-UHFFFAOYSA-N . Key physicochemical data include predicted collision cross-sections (CCS) for various adducts, such as 132.9 Ų for [M+H]⁺ and 133.1 Ų for [M-H]⁻, which are critical for analytical identification via ion mobility spectrometry . The compound is cataloged as a synthetic building block by suppliers like Enamine Ltd and CymitQuimica, indicating its utility in organic synthesis .

Properties

IUPAC Name |

4-bromo-5-methyl-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c1-3-5(6)4(2-8)7-9-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHMROGRPOLRFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484666-91-2 | |

| Record name | 4-bromo-5-methyl-1,2-oxazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde typically involves the bromination of 5-methyl-1,2-oxazole-3-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using efficient and scalable techniques. The choice of solvent, temperature, and brominating agent are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Substitution: Various substituted oxazole derivatives.

Oxidation: 4-Bromo-5-methyl-1,2-oxazole-3-carboxylic acid.

Reduction: 4-Bromo-5-methyl-1,2-oxazole-3-methanol.

Scientific Research Applications

4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde largely depends on its reactivity and the nature of its interactions with other molecules. The bromine atom and the aldehyde group are key functional groups that participate in various chemical reactions, enabling the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde

This isomer differs in the placement of substituents: bromine at position 3 and the aldehyde at position 4 (vs. bromine at 4 and aldehyde at 3 in the target compound). Despite sharing the molecular formula C₅H₄BrNO₂, the altered substitution pattern likely affects reactivity and intermolecular interactions. For instance, the aldehyde’s position may influence electrophilic behavior in cross-coupling reactions.

Functional Group Variation: 3-Amino-4-bromo-5-methylisoxazole

Replacing the aldehyde group with an amine yields 3-amino-4-bromo-5-methylisoxazole (C₄H₅BrN₂O). The compound has a melting point of 73–75°C , a property absent in the aldehyde-containing target compound. Such amines are often intermediates in pharmaceutical synthesis, suggesting divergent applications compared to the aldehyde derivative .

Substituted Derivatives: 5-(Morpholinomethyl)isoxazole-3-carbaldehyde

This derivative (C₉H₁₂N₂O₃) introduces a morpholinomethyl group at position 5, significantly increasing molecular weight (196.21 g/mol vs. 189.95 g/mol for the target compound). The morpholine moiety enhances polarity and solubility, making it advantageous in drug discovery. The aldehyde group at position 3 is retained, preserving its role as an electrophilic site for condensations or nucleophilic additions .

Carboxylic Acid Analog: 4-Bromo-5-methyl-1,2-oxazole-3-carboxylic Acid

Replacing the aldehyde with a carboxylic acid group (C₅H₄BrNO₃) introduces acidic protons (pKa ~2–3), enabling salt formation or esterification. This derivative is priced higher than the aldehyde (€624/50 mg vs. €1,732/500 mg for the aldehyde), reflecting its specialized applications in peptide coupling or metal-organic frameworks .

Key Research Findings and Gaps

- Reactivity : The aldehyde group in the target compound enables condensations (e.g., with hydrazines to form hydrazones), while bromine supports cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Data Limitations: No literature or patent data exist for 4-bromo-5-methyl-1,2-oxazole-3-carbaldehyde, unlike its morpholine and carboxylic acid analogs .

- Applications: The compound’s role as a building block is well-documented, but its biological activity remains unexplored, unlike 3-amino-4-bromo-5-methylisoxazole, which may have medicinal chemistry relevance .

Biological Activity

4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde is a heterocyclic compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article explores its chemical properties, synthesis methods, biological interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H6BrN1O2. Its structure features:

- A five-membered oxazole ring containing one nitrogen and two oxygen atoms.

- A bromine atom at the 4-position.

- A methyl group at the 5-position.

- An aldehyde functional group at the 3-position.

This unique arrangement contributes to its distinct reactivity and potential applications in medicinal chemistry.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. One notable method is the van Leusen reaction , which employs tosylmethylisocyanides (TosMICs) to yield high yields of oxazole derivatives. Other methods involve microwave-assisted synthesis techniques that enhance efficiency and reduce reaction times.

Biological Activity

Research indicates that oxazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown promising antibacterial and antifungal properties. For instance, studies have reported that certain oxazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as various fungal strains .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound Name | MIC (mg/mL) against E. coli | MIC (mg/mL) against C. albicans |

|---|---|---|

| This compound | 0.0195 | 0.0048 |

| Compound A | 0.0048 | 0.0098 |

| Compound B | 0.039 | 0.078 |

The biological activity of this compound is attributed to its interaction with various biological targets. It may modulate enzyme activity or bind to specific receptors, influencing physiological processes. The exact mechanisms require further investigation to elucidate how these interactions translate into therapeutic effects.

Study on Antimicrobial Efficacy

In a recent study examining the antimicrobial efficacy of various oxazoles, researchers tested a library of compounds that included this compound against several bacterial strains. The results indicated that this compound exhibited significant inhibitory activity against both E. coli and C. albicans, suggesting its potential as an antimicrobial agent .

Investigation of Structure–Activity Relationships (SAR)

Another study focused on the structure–activity relationships of oxazole derivatives, revealing that modifications at specific positions significantly impacted their biological activity. The presence of electron-withdrawing groups like bromine enhanced the antimicrobial properties of certain compounds. This highlights the importance of structural features in determining efficacy.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde, and how can its purity be validated?

- Methodological Answer : A common synthetic approach involves bromination of the parent oxazole scaffold under controlled conditions. For example, halogenation at the 4-position can be achieved using N-bromosuccinimide (NBS) in a solvent like DMF at 0–5°C . Post-synthesis, purity validation should combine chromatographic (HPLC or TLC) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) and / NMR are critical for structural confirmation. Notably, discrepancies in melting points or spectral data (e.g., unexpected splitting in aromatic protons) may indicate impurities or regioisomeric byproducts, necessitating recrystallization or column chromatography .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Due to limited toxicological data, assume acute toxicity. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist . Store in a dry, ventilated area away from ignition sources, and avoid compatibility issues with strong oxidizers or bases .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

- Methodological Answer : SC-XRD is indispensable for confirming regiochemistry and supramolecular interactions. Use SHELXD for phase problem resolution and SHELXL for refinement . For visualization, ORTEP-3 provides thermal ellipsoid models to assess positional disorder or anisotropic displacement parameters . If twinning is observed (e.g., in monoclinic systems), refine using HKLF 5 format in SHELXL. Contradictions between NMR and XRD data (e.g., unexpected bond lengths) may arise from dynamic effects in solution vs. solid state, requiring complementary DFT calculations .

Q. What strategies optimize its reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The aldehyde and bromine substituents make this compound a candidate for Suzuki-Miyaura or Sonogashira couplings. Pre-activate the catalyst (e.g., Pd(PPh)) under inert atmosphere. Monitor reaction progress via NMR to detect aldehyde proton disappearance (~9.8 ppm) and bromine substitution. If low yields occur, consider steric hindrance from the methyl group; switching to bulkier ligands (e.g., XPhos) may improve efficiency . Post-reaction, purify using silica gel chromatography with ethyl acetate/hexane gradients.

Q. How do hydrogen-bonding motifs influence its crystallographic packing?

- Methodological Answer : Graph-set analysis (as per Etter’s rules) can categorize intermolecular interactions. The aldehyde oxygen may act as a hydrogen-bond acceptor, forming C–H···O interactions with adjacent methyl or oxazole protons. Use Mercury software to calculate interaction distances (typically 2.5–3.0 Å) and angles. Contradictions between predicted and observed motifs (e.g., absence of expected π-π stacking) might arise from competing van der Waals forces, requiring Hirshfeld surface analysis for clarification .

Q. What challenges arise in quantifying its stability under varying pH conditions?

- Methodological Answer : The aldehyde group is pH-sensitive. Conduct stability studies via UV-Vis spectroscopy in buffered solutions (pH 1–12) at 25°C. Monitor absorbance at λmax (~270 nm) over 24–72 hours. Hydrolysis of the oxazole ring under acidic conditions may produce carboxylate derivatives, detectable via LC-MS. For kinetic analysis, use pseudo-first-order models; contradictions in half-life data may indicate competing degradation pathways (e.g., oxidation vs. hydrolysis) .

Methodological Challenges and Solutions

Q. How to address discrepancies in purity assessments between suppliers?

- Methodological Answer : Cross-validate using orthogonal techniques:

- HPLC : Compare retention times with authentic standards; integrate peaks to quantify impurities.

- Elemental Analysis : Deviations >0.3% in C/H/N suggest contaminants.

- NMR (if applicable): Detect fluorinated byproducts from synthetic intermediates.

Supplier-specific variations (e.g., residual solvents) can be identified via GC-MS headspace analysis .

Q. What computational tools predict its reactivity in nucleophilic substitution reactions?

- Methodological Answer : Use Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces (EPS). The bromine atom’s σ-hole (positive potential) guides nucleophilic attack regiochemistry. Compare activation energies (ΔG) for SN2 vs. SNAr mechanisms. Experimental validation via kinetic isotope effects (KIEs) can resolve computational contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.